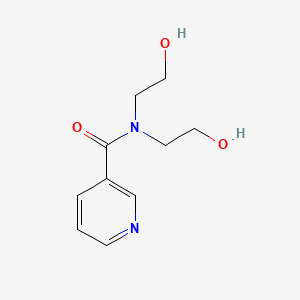

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide

Description

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative with two 2-hydroxyethyl groups attached to the amide nitrogen. Pyridine carboxamides are widely studied for their applications in medicinal chemistry and materials science, where substituents critically influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-6-4-12(5-7-14)10(15)9-2-1-3-11-8-9/h1-3,8,13-14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKFLTUOBAPNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706148 | |

| Record name | N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149415-43-0 | |

| Record name | N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst, often under reflux conditions .

Industrial Production Methods: Industrial production of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Neurokinin-1 Receptor Antagonists

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide serves as an important intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These compounds are significant in the treatment of various inflammatory conditions such as migraines, rheumatoid arthritis, and asthma. The modulation of substance P interactions with NK-1 receptors is crucial in managing these disorders, making this compound vital for developing therapeutic agents that target the central nervous system (CNS) .

Neurological Disorders

Recent studies have explored the potential of pyridine derivatives in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that certain derivatives exhibit high affinity for cannabinoid receptors, suggesting their role in neuroprotective strategies . The versatility of N,N-bis(2-hydroxyethyl)pyridine-3-carboxamide allows for modifications that enhance its pharmacological properties.

Polymeric Prodrugs

Linker in Drug Delivery Systems

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide is utilized as a linker in the development of polymeric prodrugs. These prodrugs are designed to improve the pharmacokinetics and bioavailability of active pharmaceutical ingredients (APIs). By connecting a polymer to an amine-containing drug molecule through this linker, researchers have been able to create systems that release unmodified drugs more effectively . This application highlights the compound's role in enhancing drug delivery mechanisms.

Chemical Synthesis and Intermediates

Synthesis of Carboxamide Derivatives

The compound is also used as a precursor in synthesizing various carboxamide derivatives. Its functionalization allows for the generation of diverse chemical entities with potential biological activity. The synthetic pathways often involve palladium-catalyzed reactions that facilitate the introduction of functional groups necessary for biological activity . This versatility makes it a valuable compound in organic synthesis.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in vasodilation. The exact pathways and molecular targets are still under investigation, but it is known to influence nitric oxide pathways and other signaling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide () serves as a structural analog. Key differences include:

- Backbone: The target compound features a pyridine ring, while the analog incorporates a thieno[2,3-b]pyridine fused ring system.

- Substituents : The target’s hydroxyethyl groups contrast with the analog’s hydrophobic p-tolylsulfonyl, 4-chlorobenzyl, and dichlorophenyl groups.

- Molecular Weight : The analog’s molecular weight (771.15 g/mol) is significantly higher than the inferred weight of the target compound (~210.23 g/mol) .

Table 1: Comparative Structural and Physical Properties

Crystallographic and Hydrogen Bonding Behavior

The analog in crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 25.8238(8) Å, b = 9.1634(2) Å, c = 14.8366(5) Å, and β = 102.314(3)°. Its conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, while intermolecular C—H⋯O interactions form chains parallel to the [100] direction .

Comparison with Other Carboxamide Derivatives

While lists compounds such as N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide and 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-fluorobenzoate, these derivatives differ in backbone (e.g., phthalazine, pyrrol) and substituent types (e.g., nitrophenyl, fluorobenzoate). Such variations highlight how carboxamide properties are tunable:

Research Implications and Limitations

The provided evidence lacks direct experimental data on the target compound, necessitating inferences from structural analogs. Key research gaps include:

- Experimental Solubility and Stability : Required to validate predictions about hydroxyethyl-driven hydrophilicity.

- Biological Activity : Comparisons with ’s analog could reveal trade-offs between solubility and target affinity.

Biological Activity

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide, a compound with the chemical formula C10H14N2O3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide is characterized by its pyridine ring and two hydroxyethyl groups attached to the nitrogen atoms of the amide functional group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Candida albicans | 12.5 μg/mL |

The above table summarizes the MIC values for various pathogens tested against N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide, indicating that it possesses significant antimicrobial activity comparable to standard antibiotics .

Anticancer Potential

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide has also been investigated for its anticancer properties. Recent studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines.

Table 2: Cytotoxicity of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.0 |

| A549 (Lung) | 20.5 |

| HepG2 (Liver) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide is still under investigation. However, preliminary studies suggest that it may act by inhibiting key metabolic pathways in bacteria and cancer cells, potentially through interactions with specific enzymes or receptors.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives, including N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide, revealed its effectiveness against multidrug-resistant strains of bacteria. The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .

- Cytotoxic Studies : In vitro studies on cancer cell lines demonstrated that N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide induces apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic routes are recommended for preparing N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide?

Methodological Answer:

The compound is typically synthesized via a carboxamide coupling reaction. A common approach involves reacting pyridine-3-carboxylic acid with bis(2-hydroxyethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, methanol/dichloromethane gradient). Yield optimization requires strict control of reaction temperature (0–5°C initially, then room temperature) and exclusion of moisture .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structure using - and -NMR. The pyridine ring protons appear as distinct aromatic signals (~8.5–7.5 ppm), while hydroxyethyl groups show peaks at ~3.7 ppm (CH-OH) and 1.5 ppm (OH, broad).

- X-ray Diffraction (XRD): For crystallographic validation, use SHELX software (e.g., SHELXL-2018) to refine structures. Ensure high-resolution data (R-factor < 0.05) and validate hydrogen bonding between hydroxyethyl groups and adjacent molecules .

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (expected [M+H]: ~255.3 g/mol).

Advanced: How does the compound’s electronic structure influence its coordination chemistry with transition metals?

Methodological Answer:

The pyridine nitrogen and carboxamide oxygen act as donor sites for metal coordination. To study this:

Prepare a Cu(II) complex by reacting the compound with Cu(NO)·3HO in ethanol/water (1:1).

Characterize using UV-Vis (d-d transitions at ~600 nm) and cyclic voltammetry (quasi-reversible Cu/Cu redox couples).

Analyze bond lengths via XRD; typical Cu–N(pyridine) distances range from 1.95–2.05 Å .

Advanced: What experimental strategies address contradictions in reported stability data under acidic conditions?

Methodological Answer:

Contradictions may arise from solvent polarity or trace impurities. Design experiments to:

pH Stability Assay: Incubate the compound in buffers (pH 1–14) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

Impurity Screening: Use LC-MS to detect byproducts (e.g., hydrolysis to pyridine-3-carboxylic acid).

Thermodynamic Analysis: Perform DSC/TGA to assess thermal stability; decomposition onset typically occurs at ~180°C .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

Molecular Dynamics (MD): Simulate solvation in water/DMSO mixtures (AMBER force field) to assess hydrogen-bonding propensity.

Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on binding affinities (< -7.0 kcal/mol) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation. Avoid contact with strong acids (risk of HCl release) .

Advanced: How to resolve crystallographic disorder in the hydroxyethyl side chains during structure refinement?

Methodological Answer:

Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

Refinement in SHELXL: Apply ISOR and DELU restraints to model thermal motion. Split disordered atoms into multiple positions (occupancy < 0.5).

Validation: Check using checkCIF; acceptable R < 0.1 and electron density residuals < 0.3 eÅ .

Advanced: What mechanistic insights explain its role in catalytic systems?

Methodological Answer:

The compound acts as a ligand in catalysis (e.g., Pd-catalyzed cross-coupling). To study:

Kinetic Experiments: Monitor reaction rates via in situ IR spectroscopy (e.g., C–C bond formation at 1650 cm).

XAS (X-ray Absorption Spectroscopy): Analyze metal-ligand coordination changes during catalysis.

Isotopic Labeling: Use -labeled compound to track ligand participation via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.